3-(Benzyloxysulfonyl)benzeneboronicacid
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Overview
Description
3-(Benzyloxysulfonyl)benzeneboronic acid is an organoboron compound with the chemical formula C13H13BO5S. It is a boronic acid derivative that contains a benzyloxysulfonyl group attached to a benzene ring, which is further connected to a boronic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxysulfonyl)benzeneboronic acid typically involves the introduction of the benzyloxysulfonyl group to a benzene ring followed by the incorporation of the boronic acid moiety. One common method involves the reaction of benzyloxysulfonyl chloride with a boronic acid precursor under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for 3-(Benzyloxysulfonyl)benzeneboronic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxysulfonyl)benzeneboronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction between the boronic acid and an aryl or vinyl halide, forming a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form a boronic ester or boronic anhydride.
Substitution: The benzyloxysulfonyl group can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Reagents like hydrogen peroxide or sodium periodate can be used for oxidation reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Suzuki-Miyaura Coupling: The major product is a biaryl compound, where the boronic acid group is replaced by an aryl or vinyl group.
Oxidation: The major products are boronic esters or anhydrides.
Substitution: The major products depend on the nucleophile used, resulting in various substituted benzenes.
Scientific Research Applications
3-(Benzyloxysulfonyl)benzeneboronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Benzyloxysulfonyl)benzeneboronic acid primarily involves its role as a boronic acid derivative in chemical reactions. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . The benzyloxysulfonyl group can also participate in various reactions, acting as a leaving group in substitution reactions .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative used in similar coupling reactions.
4-Formylphenylboronic Acid: Another boronic acid derivative with a formyl group, used in organic synthesis and medicinal chemistry.
3-Formylphenylboronic Acid: Similar to 4-formylphenylboronic acid but with the formyl group in a different position on the benzene ring.
Uniqueness
3-(Benzyloxysulfonyl)benzeneboronic acid is unique due to the presence of the benzyloxysulfonyl group, which provides additional reactivity and functionalization options compared to simpler boronic acids. This makes it a versatile reagent in organic synthesis, allowing for the creation of more complex and functionalized molecules .
Properties
Molecular Formula |
C13H13BO5S |
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Molecular Weight |
292.1 g/mol |
IUPAC Name |
(3-phenylmethoxysulfonylphenyl)boronic acid |
InChI |
InChI=1S/C13H13BO5S/c15-14(16)12-7-4-8-13(9-12)20(17,18)19-10-11-5-2-1-3-6-11/h1-9,15-16H,10H2 |
InChI Key |
UQSAQPVURLUCBP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)S(=O)(=O)OCC2=CC=CC=C2)(O)O |
Origin of Product |
United States |
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